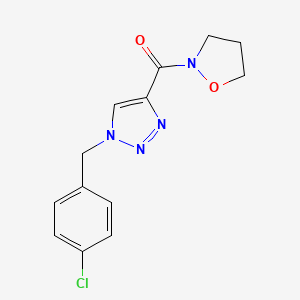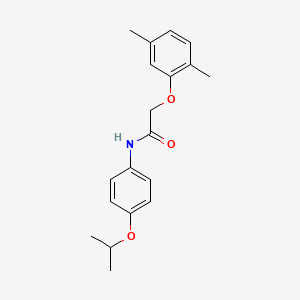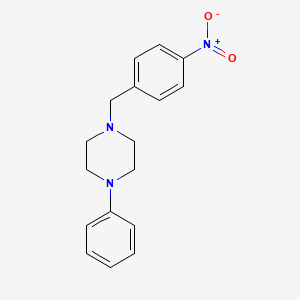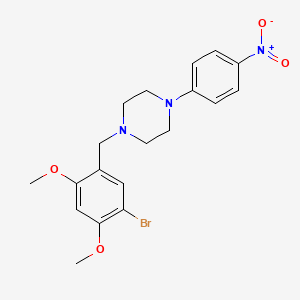
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as Cariprazine, is a novel antipsychotic medication that was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of schizophrenia and bipolar disorder. Cariprazine is a dopamine D3/D2 receptor partial agonist, which means that it has a high affinity for these receptors and can both activate and block them depending on the level of dopamine in the brain.
作用机制
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride binds to dopamine D3 and D2 receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. By activating these receptors, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in certain areas of the brain, which can improve symptoms of schizophrenia and bipolar disorder. Additionally, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also block the activity of these receptors, which can reduce the risk of EPS.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has several biochemical and physiological effects in the brain, including the modulation of dopamine, serotonin, and glutamate neurotransmitter systems. 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognition and executive function. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also reduce the activity of the mesolimbic dopamine system, which is implicated in the development of psychosis.
实验室实验的优点和局限性
The advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high affinity for dopamine D3 and D2 receptors, its partial agonist activity, and its lower risk of causing EPS compared to other antipsychotic medications. However, the limitations of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its relatively high cost, its limited availability, and its potential for off-target effects on other neurotransmitter systems.
未来方向
For research on 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride include the investigation of its efficacy and safety in treating other psychiatric disorders, such as major depressive disorder and anxiety disorders. In addition, future research could focus on the development of new formulations of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride that have improved pharmacokinetic properties and reduced side effects. Finally, future research could also explore the use of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in combination with other medications or psychotherapy for the treatment of complex psychiatric disorders.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 9H-carbazole with 1-(piperidin-4-yl)propan-1-one to form the intermediate 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanone. This intermediate is then reduced with sodium borohydride to yield 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.
科学研究应用
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. The results of these studies have shown that 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride is effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mood swings. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has a lower risk of causing extrapyramidal symptoms (EPS) compared to other antipsychotic medications.
属性
IUPAC Name |
1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2-5,8-11,16,23H,1,6-7,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGMYKMPHYHLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5718005 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)